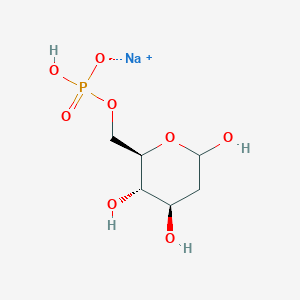

2-Deoxy-D-glucose-6-phosphate sodium salt

Description

Significance of Glucose Analogs in Metabolic Studies

Glucose is a central molecule in energy metabolism, serving as the primary fuel for most mammalian cells. nih.gov Its breakdown through glycolysis is a fundamental process that researchers often seek to understand and manipulate. Glucose analogs are structurally similar molecules to glucose that can mimic its behavior, allowing for the investigation of glucose transport and metabolism. taylorandfrancis.com These analogs are invaluable tools because they can be taken up by cells through the same transporters as glucose but may not be fully metabolized. taylorandfrancis.com This property allows researchers to trace the initial steps of glucose metabolism and identify points of regulation or dysfunction.

Synthetic sugar analogs are widely utilized in metabolic oligosaccharide engineering and as potential therapeutic agents to interfere with glycoconjugate biosynthesis. oup.com The ease of their application has made targeting sugar metabolism an attractive strategy to study and potentially restore abnormal glycosylation. oup.com By introducing modifications to the glucose molecule, scientists can create probes that, for instance, become trapped within the cell after a specific metabolic step, allowing for the quantification of that step's activity. researchgate.net

Overview of 2-Deoxy-D-glucose (2-DG) and its Phosphorylated Metabolite, 2-Deoxy-D-glucose-6-phosphate (2-DG6P) as Research Probes

2-Deoxy-D-glucose (2-DG) is a synthetic glucose analog where the hydroxyl group at the C-2 position is replaced by a hydrogen atom. mdpi.com This seemingly minor modification has profound implications for its metabolic fate. Like glucose, 2-DG is transported into cells by glucose transporters. mdpi.comtaylorandfrancis.com Once inside the cell, it is phosphorylated by the enzyme hexokinase to form 2-Deoxy-D-glucose-6-phosphate (2-DG6P). mdpi.compatsnap.com

| Metabolic Step | D-Glucose | 2-Deoxy-D-glucose (2-DG) |

|---|---|---|

| Cellular Uptake | Transported by glucose transporters | Transported by glucose transporters |

| Phosphorylation | Phosphorylated by hexokinase to Glucose-6-phosphate | Phosphorylated by hexokinase to 2-Deoxy-D-glucose-6-phosphate (2-DG6P) |

| Further Metabolism | Enters glycolysis and other metabolic pathways | Cannot be further metabolized in glycolysis; accumulates in the cell |

Historical Context of 2-DG6P in Metabolic Research

The use of 2-DG and its phosphorylated form, 2-DG6P, in metabolic research has a rich history. Early studies in the mid-20th century began to unravel the complexities of glucose metabolism and the enzymes involved. The observation by Otto Warburg that cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon now known as the "Warburg effect," spurred interest in finding ways to target this metabolic peculiarity. nih.govmdpi.com This led to the exploration of glucose analogs as potential inhibitors of glycolysis.

In the 1950s, the entire pentose (B10789219) phosphate (B84403) pathway was elucidated, with glucose-6-phosphate dehydrogenase (G6PD) identified as the first enzyme in this pathway. mdpi.com The study of glucose-6-phosphate and its analogs, including 2-DG6P, became crucial. Research in the 1980s demonstrated the utility of 2-DG6P in studying enzyme kinetics and genetic variations, such as in the investigation of glucose-6-phosphate dehydrogenase mosaicism. nih.gov Enzymatic methods for the precise measurement of 2-DG and 2-DG6P in tissues were refined in the early 1990s, allowing for more accurate assessments of rapid changes in glucose metabolism. nih.gov These foundational studies paved the way for the widespread use of 2-DG and its derivatives as research probes in numerous fields, from oncology to neurobiology.

Current Paradigms in Targeting Cellular Metabolism for Research

The field of metabolic research is experiencing a renaissance, with a renewed focus on targeting cellular metabolism for therapeutic and research purposes. nih.govnih.gov This is driven by the understanding that metabolic reprogramming is a hallmark of many diseases, including cancer. mdpi.com The Warburg effect, once a niche observation, is now a central concept in cancer metabolism research. frontiersin.org

Current research paradigms involve a multi-faceted approach to understanding and targeting cellular metabolism. This includes not only glycolysis but also other interconnected pathways such as the tricarboxylic acid (TCA) cycle, the pentose phosphate pathway, and amino acid and lipid metabolism. mdpi.comfrontiersin.org The goal is to identify metabolic vulnerabilities that can be exploited for therapeutic intervention. For instance, researchers are investigating the effects of inhibiting key metabolic enzymes like hexokinase, pyruvate (B1213749) kinase M2, and glutaminase (B10826351) to disrupt cancer cell growth. nih.govnih.gov

The development of advanced analytical techniques, such as metabolomics, allows for a more comprehensive and dynamic view of cellular metabolism. oup.com These approaches, combined with the use of sophisticated molecular probes like 2-DG, are enabling a deeper understanding of the intricate metabolic networks that underpin cellular function in both health and disease. The strategy of combining metabolic inhibitors with other therapies is also a promising area of investigation to overcome therapeutic resistance. nih.gov

| Metabolic Pathway | Key Function | Relevance in Research |

|---|---|---|

| Glycolysis | Energy (ATP) production from glucose | Often upregulated in cancer (Warburg effect), a primary target for metabolic inhibitors. |

| Tricarboxylic Acid (TCA) Cycle | Central hub for energy production and biosynthesis | Essential for both normal and cancer cell metabolism; provides building blocks for growth. |

| Pentose Phosphate Pathway (PPP) | Generates NADPH and precursors for nucleotide synthesis | Crucial for managing oxidative stress and supporting cell proliferation. |

| Amino Acid Metabolism | Building blocks for proteins and source of energy | Certain cancers exhibit dependency on specific amino acids like glutamine. |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12NaO8P |

|---|---|

Molecular Weight |

266.12 g/mol |

IUPAC Name |

sodium;[(2R,3S,4R)-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C6H13O8P.Na/c7-3-1-5(8)14-4(6(3)9)2-13-15(10,11)12;/h3-9H,1-2H2,(H2,10,11,12);/q;+1/p-1/t3-,4-,5?,6+;/m1./s1 |

InChI Key |

RZNMXNQOTKUJPK-ZEKPKIQVSA-M |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](OC1O)COP(=O)(O)[O-])O)O.[Na+] |

Canonical SMILES |

C1C(C(C(OC1O)COP(=O)(O)[O-])O)O.[Na+] |

Origin of Product |

United States |

Biochemical Formation and Intracellular Sequestration of 2 Deoxy D Glucose 6 Phosphate

Cellular Uptake Mechanisms of 2-Deoxy-D-glucose and Competitive Transport Dynamics

The entry of 2-DG into the cell is the initial and crucial step in its metabolic interference. This process is not a passive diffusion but is mediated by the same transporters responsible for glucose uptake, leading to a competitive environment.

Role of Glucose Transporters (GLUTs)

The uptake of 2-DG into cells is facilitated by the family of glucose transporter proteins (GLUTs). wikipedia.orgnih.gov These transporters are integral membrane proteins that mediate the transport of glucose across the plasma membrane. Cells with higher rates of glucose uptake, such as tumor cells, consequently exhibit a higher uptake of 2-DG. wikipedia.org The expression levels of different GLUT isoforms can influence the rate of 2-DG transport. For instance, hypoxia can lead to an increase in the expression of GLUT-1 and GLUT-3, resulting in stimulated glucose (and thereby 2-DG) transport. researchgate.net

Different GLUT isoforms exhibit varying affinities for 2-deoxy-D-glucose. For example, GLUT3 is known to transport 2-deoxy-glucose with a high affinity, indicated by a Michaelis constant (Km) of 1.4 mM. nih.gov In contrast, GLUT10 also shows a very high affinity for 2-deoxy-D-glucose with a Km of approximately 0.3 mM. nih.gov

Competitive Inhibition of Glucose Uptake by 2-Deoxy-D-glucose

Due to its structural similarity to glucose, 2-DG acts as a competitive substrate for GLUTs. nih.govphysiology.org This means that 2-DG and glucose vie for the same binding sites on the transporter proteins. nih.gov An increased concentration of 2-DG can therefore competitively inhibit the transport of glucose into the cell. wikipedia.org The inhibitory effect of 2-DG on glucose transport has been demonstrated in various cell types, where it effectively reduces the rate of glucose uptake. nih.gov

Phosphorylation by Hexokinase to Form 2-Deoxy-D-glucose-6-phosphate

Once inside the cell, 2-DG undergoes a critical transformation that seals its intracellular fate. This step is catalyzed by the enzyme hexokinase, the first enzyme in the glycolytic pathway.

Hexokinase Isoenzyme Specificity and Kinetics

Hexokinase (HK) catalyzes the phosphorylation of glucose to glucose-6-phosphate (G-6-P), a reaction that also occurs with 2-DG, converting it to 2-Deoxy-D-glucose-6-phosphate (2-DG-6-P). patsnap.comaacrjournals.org There are four main isoenzymes of hexokinase (HK I, II, III, and IV), and they exhibit different kinetic properties and substrate specificities. youtube.com

Studies have shown that the Michaelis-Menten constant (Km), a measure of the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax), differs for glucose and 2-DG among hexokinase isoenzymes. For instance, in glioma cells, the Km of hexokinase for glucose was found to be significantly lower than for 2-DG, indicating a higher affinity of the enzyme for glucose. nih.govindexcopernicus.com Specifically, the Km for glucose was reported to be in the range of 0.067-0.183 mM, while for 2-DG, it was higher. nih.gov Research on bovine hexokinase I and rat glioma hexokinase II has shown that Km for glucose is less than that for another glucose analog, FDG, which in turn is much less than the Km for 2DG (KmGlc < KmFDG << Km2DG). indexcopernicus.com

The table below summarizes the kinetic parameters of Hexokinase I and II for different substrates.

| Enzyme | Substrate | Km (mM) |

| Hexokinase I (Bovine Brain) | Glucose | 0.03 |

| 2-Deoxy-D-glucose | 0.30 | |

| Hexokinase II (Rat Glioma) | Glucose | 0.06 |

| 2-Deoxy-D-glucose | 0.80 |

Data compiled from various kinetic studies.

Non-Competitive and Allosteric Inhibition of Hexokinase by 2-Deoxy-D-glucose-6-phosphate

The product of 2-DG phosphorylation, 2-DG-6-P, is not just a benign byproduct. It acts as an inhibitor of hexokinase, the very enzyme that created it. patsnap.comnih.gov This inhibition is a key aspect of 2-DG's metabolic disruption. The accumulation of 2-DG-6-P leads to both allosteric and competitive inhibition of hexokinase. nih.gov

Studies on bovine heart hexokinase have revealed that 2-DG-6-P acts as a competitive inhibitor with respect to ATP, but not with 2-DG, with an inhibition constant (Ki) of 1.4 mM. nih.govelsevierpure.comcapes.gov.br This is similar to the inhibition by glucose-6-phosphate (G6P). nih.gov Furthermore, research on rat brain hexokinase suggests that 2-DG-6-P does not bind to the allosteric site for glucose-6-phosphate, as it exhibits Michaelian kinetics with an apparent Km of 2 mM, unlike the biphasic curve seen with G-6-P. nih.gov The accumulation of high intracellular levels of 2-DG-6-P causes both allosteric and competitive inhibition of hexokinase. nih.gov This feedback inhibition reduces the phosphorylation of both glucose and 2-DG, thereby slowing down the glycolytic flux. patsnap.com

Intracellular Trapping Mechanism of 2-Deoxy-D-glucose-6-phosphate

The final piece of the puzzle lies in the inability of the cell to further metabolize or readily expel 2-DG-6-P. This leads to its accumulation and effective trapping within the cellular environment.

Once 2-DG is phosphorylated to 2-DG-6-P, it is metabolically trapped inside the cell. aacrjournals.orgtaylorandfrancis.com This is because 2-DG-6-P is not a suitable substrate for the next enzyme in the glycolytic pathway, phosphoglucose (B3042753) isomerase (PGI). patsnap.comnih.govaacrjournals.org The absence of the hydroxyl group at the C2 position of the glucose ring in 2-DG-6-P prevents its isomerization to fructose-6-phosphate (B1210287). patsnap.comnih.gov

Furthermore, the phosphorylated form, 2-DG-6-P, is a charged molecule, which significantly hinders its ability to cross the cell membrane. taylorandfrancis.com While there is evidence of a slow dephosphorylation process catalyzed by intracellular phosphatases that can release free 2-DG to exit the cell, the rate of this efflux is generally much slower than the rate of uptake and phosphorylation. nih.gov This imbalance ensures the progressive accumulation of 2-DG-6-P within the cell, effectively sequestering it from further metabolic pathways and leading to the disruption of normal cellular glucose metabolism. patsnap.com

Inability to Undergo Isomerization by Phosphoglucose Isomerase

The second step of glycolysis involves the conversion of glucose-6-phosphate to fructose-6-phosphate, a reaction catalyzed by the enzyme phosphoglucose isomerase (PGI), also known as glucose-6-phosphate isomerase. patsnap.comproteopedia.org This isomerization is a crucial rearrangement that prepares the molecule for the subsequent phosphorylation to fructose-1,6-bisphosphate. However, 2-DG-6-P cannot serve as a substrate for PGI. youtube.compatsnap.com The lack of the 2-hydroxyl group on the 2-DG-6-P molecule fundamentally prevents the enzyme from catalyzing the aldose-to-ketose isomerization. nih.govnih.gov This enzymatic blockade is a key feature of 2-DG-6-P's mechanism of action, causing it to be a dead-end metabolite in the glycolytic pathway. youtube.compatsnap.com The result is a competitive inhibition of PGI, further disrupting normal glucose metabolism. nih.govpnas.org

Limited Further Metabolism in Glycolysis and Pentose (B10789219) Phosphate (B84403) Pathway

Because 2-DG-6-P cannot be isomerized to fructose-6-phosphate, it does not proceed through the subsequent steps of glycolysis, effectively halting the pathway at this stage. youtube.compatsnap.com This blockage leads to a significant reduction in glycolytic flux and the production of ATP and other essential metabolites. patsnap.com

The metabolic fate of 2-DG-6-P also extends to the Pentose Phosphate Pathway (PPP), an alternative route for glucose-6-phosphate metabolism. The PPP is vital for generating NADPH, which is essential for antioxidant defense and biosynthetic reactions, and for producing precursors for nucleotide synthesis. frontiersin.orgwikipedia.orgkhanacademy.org 2-DG-6-P can interfere with the PPP; however, its metabolism within this pathway is limited. researchgate.netfrontiersin.org It can be acted upon by the first enzyme of the pathway, glucose-6-phosphate dehydrogenase (G6PD), but its subsequent processing is stalled. frontiersin.org This interaction can disrupt the delicate balance of NADPH production and the synthesis of nucleotide precursors. youtube.comfrontiersin.org

| Pathway | Interaction with 2-Deoxy-D-glucose-6-phosphate | Outcome |

| Glycolysis | Cannot be isomerized by Phosphoglucose Isomerase (PGI). youtube.compatsnap.com | Accumulates in the cell, competitively inhibiting PGI and blocking the glycolytic pathway. nih.govnih.gov |

| Pentose Phosphate Pathway (PPP) | Can be a substrate for the initial enzyme, Glucose-6-phosphate Dehydrogenase (G6PD), but cannot be fully metabolized. frontiersin.org | Limited metabolism disrupts the production of NADPH and nucleotide precursors. youtube.comfrontiersin.org |

Accumulation Dynamics of 2-Deoxy-D-glucose-6-phosphate in Various Cell Types and Organisms

The intracellular accumulation of 2-DG-6-P is a direct consequence of its phosphorylation and subsequent inability to be metabolized. nih.govpatsnap.com The dynamics of this accumulation vary depending on the cell type and its metabolic state. nih.govpnas.org

Cancer cells, for instance, often exhibit significantly higher rates of glucose uptake compared to normal cells, a phenomenon known as the Warburg effect. nih.govfrontiersin.org This heightened uptake extends to glucose analogs like 2-DG, leading to a more pronounced accumulation of 2-DG-6-P within malignant cells. nih.govnih.gov This selective accumulation is the basis for its investigation as a therapeutic agent and its use in diagnostic imaging with radiolabeled analogs. nih.gov

Studies in different organisms and cell lines have provided quantitative insights into these dynamics. In the yeast Saccharomyces cerevisiae, the addition of 2-DG leads to a rapid conversion to and accumulation of 2-DG-6-P. nih.gov Similarly, treating human primary fibroblasts with 2-DG results in significant changes in the concentrations of various sugar-phosphate intermediates, reflecting the disruption caused by 2-DG-6-P accumulation. pnas.org For example, in one study, treatment of wild-type yeast with 2-DG led to a 39.4% decrease in the combined pool of glucose-6-phosphate and fructose-6-phosphate and a 52.8% decrease in ribose-5-phosphate, a key PPP intermediate. pnas.org

| Cell Type | Treatment | Metabolite | Change in Concentration (%) |

| Wild-Type Yeast (S. cerevisiae) | 2-DG | Glucose-6-Phosphate / Fructose-6-Phosphate | -39.4% |

| Wild-Type Yeast (S. cerevisiae) | 2-DG | Dihydroxyacetone Phosphate (DHAP) | -57.6% |

| Wild-Type Yeast (S. cerevisiae) | 2-DG | Ribose-5-Phosphate (r5p) | -52.8% |

| Wild-Type Yeast (S. cerevisiae) | 2-DG | Sedoheptulose-7-Phosphate (s7p) | +32.4% |

Data sourced from a study on the effects of 2-DG on metabolite concentrations in yeast. pnas.org

In some microorganisms like bacteria and yeast, specific enzymes known as 2-DG-6-P phosphatases can counteract this accumulation by dephosphorylating 2-DG-6-P back to 2-DG, providing a potential resistance mechanism. kuleuven.benih.gov

Molecular Mechanisms of Metabolic Perturbation Induced by 2 Deoxy D Glucose 6 Phosphate

Inhibition of Glycolysis

Glycolysis is a fundamental metabolic pathway that breaks down glucose to generate ATP, the primary energy currency of the cell. 2-DG-6-P potently inhibits this pathway through multiple mechanisms, leading to a significant reduction in cellular energy production.

Direct Inhibition of Key Glycolytic Enzymes by 2-Deoxy-D-glucose-6-phosphate

The accumulation of 2-DG-6-P within the cell leads to the direct inhibition of key enzymes that regulate the glycolytic flux. The primary targets of 2-DG-6-P are hexokinase and phosphoglucose (B3042753) isomerase. nih.gov

Hexokinase: This enzyme catalyzes the first committed step of glycolysis, the phosphorylation of glucose to G6P. 2-DG-6-P exerts non-competitive feedback inhibition on hexokinase, reducing its capacity to phosphorylate glucose and thereby limiting the entry of glucose into the glycolytic pathway. patsnap.compnas.org

Phosphoglucose Isomerase (PGI): PGI is responsible for the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate (B1210287), the second step in glycolysis. patsnap.com 2-DG-6-P acts as a competitive inhibitor of PGI, preventing the conversion of G6P and causing a bottleneck in the glycolytic flow. nih.govpnas.org

| Enzyme | Mechanism of Inhibition by 2-DG-6-P | Consequence |

|---|---|---|

| Hexokinase | Non-competitive feedback inhibition patsnap.compnas.org | Reduced glucose phosphorylation patsnap.com |

| Phosphoglucose Isomerase (PGI) | Competitive inhibition nih.govpnas.org | Blocked isomerization of glucose-6-phosphate patsnap.com |

Impact on ATP Production and Cellular Energy Homeostasis

By inhibiting glycolysis, 2-DG-6-P significantly curtails the cell's ability to produce ATP. nih.govnih.gov This depletion of ATP levels disrupts cellular energy homeostasis, which is particularly detrimental to cells with high energy demands, such as rapidly proliferating cancer cells. patsnap.com The reduction in ATP can trigger a cascade of events, including the activation of cellular stress pathways and, ultimately, cell cycle arrest and apoptosis. nih.gov Research has shown that the accumulation of 2-DG-6-P is associated with a marked decline in intracellular ATP levels. nih.gov

Alteration of Glucose-6-phosphate and Fructose-6-phosphate Levels

The inhibition of phosphoglucose isomerase by 2-DG-6-P leads to a significant alteration in the intracellular concentrations of key glycolytic intermediates. The blockage of the conversion of glucose-6-phosphate (G6P) to fructose-6-phosphate (F6P) results in an accumulation of G6P upstream of the enzymatic block. nih.gov Conversely, the levels of F6P and subsequent downstream glycolytic metabolites decrease. researchgate.net This imbalance further disrupts the normal flow of glycolysis and can have wider implications for other metabolic pathways that utilize these intermediates. For instance, in some contexts, the accumulation of G6P can lead to its redirection into the pentose (B10789219) phosphate (B84403) pathway. nih.gov

Interference with Pentose Phosphate Pathway (PPP) Flux

The pentose phosphate pathway (PPP) is a crucial metabolic pathway that runs parallel to glycolysis. Its primary functions are to produce NADPH, a key reductant in biosynthetic processes and antioxidant defense, and to generate precursors for nucleotide synthesis. frontiersin.org 2-DG-6-P also interferes with the normal functioning of the PPP.

| Enzyme | Reported Interaction with 2-DG-6-P | Potential Consequence |

|---|---|---|

| Glucose-6-phosphate Dehydrogenase (G6PD) | Used as a substrate analog for studying enzyme variants nih.gov | Altered pathway flux and NADPH production |

Consequences for NADPH Production and Redox Balance

The interference with the PPP flux, particularly the potential inhibition of G6PD, has significant consequences for the cell's redox balance. nih.gov NADPH is essential for maintaining a reduced intracellular environment and for regenerating the antioxidant glutathione (B108866), which protects cells from oxidative damage caused by reactive oxygen species (ROS). nih.gov A decrease in NADPH production compromises the cell's ability to counteract oxidative stress, leading to an accumulation of ROS. nih.gov This can result in damage to cellular components, including lipids, proteins, and DNA, and can trigger pathways leading to cell death. patsnap.com

Modulation of Glycogen (B147801) Synthesis and Degradation Pathways

The intracellular accumulation of 2-Deoxy-D-glucose-6-phosphate (2-DG-6-P) significantly perturbs the tightly regulated balance of glycogen metabolism. This occurs through direct interactions with the key enzymes responsible for glycogen breakdown and synthesis, namely glycogen phosphorylase and glycogen synthase.

Inhibition of Glycogen Phosphorylase by 2-Deoxy-D-glucose-6-phosphate

2-Deoxy-D-glucose-6-phosphate acts as an inhibitor of glycogen phosphorylase b, the enzyme responsible for the rate-limiting step in glycogenolysis (the breakdown of glycogen into glucose-1-phosphate). Kinetic and crystallographic studies have elucidated the specific nature of this inhibition. nih.gov 2-DG-6-P binds to the allosteric site of the enzyme, the same site where the potent physiological inhibitor glucose-6-phosphate (G-6-P) binds. nih.gov

However, the binding of 2-DG-6-P results in a different conformational change compared to G-6-P. The 2-deoxy glucosyl part of the molecule binds in a distinctly different orientation from the glucosyl moiety of G-6-P. nih.gov Despite this, the contacts made by the phosphate group are nearly identical. nih.gov This binding at the allosteric site allows 2-DG-6-P to act as a competitive inhibitor against both the substrate, glucose-1-phosphate, and the activator, adenosine (B11128) monophosphate (AMP). nih.gov The inhibitory effect is characterized by specific kinetic constants, as detailed in the table below. nih.gov

Table 1: Inhibition Constants (Ki) of 2-Deoxy-D-glucose-6-phosphate for Glycogen Phosphorylase b

| Inhibited Molecule | Type of Inhibition | Ki Value (mM) |

|---|---|---|

| AMP | Competitive | 0.53 |

| Glucose-1-phosphate | Competitive | 1.23 |

Data sourced from kinetic studies on glycogen phosphorylase b. nih.gov

Effects on Glycogen Synthase Activity

In contrast to its inhibitory effect on glycogen degradation, 2-Deoxy-D-glucose-6-phosphate is associated with the activation of glycogen synthase, the key enzyme in glycogen synthesis. The primary allosteric activator of glycogen synthase is glucose-6-phosphate (G-6-P). wikipedia.org Studies in rat hepatocytes have shown that the administration of 2-deoxy-D-glucose, which is intracellularly phosphorylated to 2-DG-6-P, leads to the activation of glycogen synthase. youtube.com

Research has demonstrated a strong positive correlation between the intracellular concentration of hexose-6-phosphates (like 2-DG-6-P) and the extent of glycogen synthase activation. youtube.com This suggests that 2-DG-6-P, by mimicking the structure of the natural activator G-6-P, can function as an allosteric activator of glycogen synthase. This activation promotes the incorporation of glucose units into glycogen, thereby stimulating its synthesis. wikipedia.orgyoutube.com

Impact on Protein N-Glycosylation

Beyond its influence on glycogen metabolism, 2-Deoxy-D-glucose-6-phosphate has a profound impact on the critical post-translational modification process of protein N-glycosylation. This interference stems from its structural similarity to both glucose and mannose derivatives, leading to disruptions in the endoplasmic reticulum.

Interference with Mannose Metabolism

N-linked glycosylation is a crucial cellular process for the maturation of many proteins, and it relies on mannose-related metabolic pathways. nih.gov 2-deoxy-D-glucose (2-DG) can interfere with the metabolism of both D-glucose and D-mannose. nih.gov After its conversion to 2-DG-6-P, the molecule can be further metabolized by phosphomannose isomerase, an enzyme in the mannose metabolic pathway.

This leads to the formation of fraudulent sugar nucleotides, such as GDP-2-deoxy-D-glucose. nih.gov These unnatural metabolites act as inhibitors of key enzymes in the glycosylation pathway, such as dolichol-phosphate-mannose synthase. This disruption leads to the synthesis of incomplete lipid-linked oligosaccharide precursors, which are essential for the proper N-glycosylation of newly synthesized proteins. nih.govnih.gov The ultimate result is a significant reduction in the total amount of properly N-glycosylated proteins within the cell. nih.gov

Consequences for Protein Folding and Maturation in the Endoplasmic Reticulum

The disruption of N-glycosylation has severe consequences for protein quality control within the endoplasmic reticulum (ER). N-glycans play a vital role in the proper folding and maturation of many secretory and membrane proteins. researchgate.net When the N-glycosylation process is impaired by 2-DG-6-P and its downstream metabolites, newly synthesized proteins fail to acquire their correct three-dimensional structures. nih.gov

This leads to an accumulation of unfolded or misfolded proteins in the ER lumen, a condition known as ER stress. youtube.comnih.gov In response, the cell activates a signaling cascade called the Unfolded Protein Response (UPR). youtube.com A key indicator of this response is the increased expression of ER stress markers, including the molecular chaperone GRP78 (glucose-regulated protein 78) and the pro-apoptotic transcription factor CHOP (C/EBP-homologous protein). nih.govyoutube.com This cellular stress response is a direct consequence of the faulty protein glycosylation induced by interference with mannose metabolism. youtube.com If the stress is prolonged or severe, it can ultimately trigger programmed cell death. nih.gov

Cellular Responses and Signal Transduction Pathways Modulated by 2 Deoxy D Glucose 6 Phosphate

Induction of Cellular Stress Responses

The accumulation of 2-DG-6-P is a potent inducer of cellular stress, primarily manifesting as endoplasmic reticulum (ER) stress and oxidative stress. These responses are interconnected and represent the cell's attempt to manage the metabolic and proteotoxic insults imposed by the compound.

The structural similarity of 2-DG to mannose allows it to interfere with N-linked glycosylation, a critical co-translational modification of proteins that occurs in the endoplasmic reticulum. nih.govnih.gov This interference leads to the synthesis of improperly folded glycoproteins, which accumulate within the ER lumen, causing a condition known as ER stress. nih.govnih.gov To cope with this stress, the cell activates a complex signaling network called the Unfolded Protein Response (UPR). nih.govnih.gov

The UPR is mediated by three main ER-resident transmembrane proteins: PKR-like ER kinase (PERK), inositol-requiring enzyme 1 (IRE1), and activating transcription factor 6 (ATF6). nih.gov Activation of the UPR aims to restore ER homeostasis by:

Inhibiting global protein translation to reduce the influx of new proteins into the ER. nih.gov

Increasing the expression of ER-resident chaperones, such as glucose-regulated protein 78 (GRP78), to enhance the protein folding capacity. nih.govnih.gov

Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway. biorender.com

Studies have shown that treatment with 2-DG leads to a significant increase in the expression of UPR markers, including GRP78 and C/EBP-homologous protein (CHOP), indicating the induction of ER stress. nih.govresearchgate.net If the ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, often mediated by the transcription factor CHOP. nih.gov The interference with glycosylation processes is a direct consequence of 2-DG and its phosphorylated form, 2-DG-6-P. nih.gov

| UPR Marker | Function | Effect of 2-DG/2-DG-6-P | Reference |

|---|---|---|---|

| GRP78 (Glucose-Regulated Protein 78) | ER molecular chaperone, central regulator of the UPR. | Upregulated | nih.govnih.gov |

| CHOP (C/EBP-homologous protein) | Pro-apoptotic transcription factor activated during severe ER stress. | Upregulated | nih.govresearchgate.net |

| PERK (PKR-like ER kinase) | ER stress sensor that phosphorylates eIF2α to attenuate global protein synthesis. | Activated | nih.gov |

| IRE1 (Inositol-requiring enzyme 1) | ER stress sensor with kinase and RNase activity, splices XBP1 mRNA. | Activated | nih.gov |

A decrease in NADPH levels compromises the cell's ability to detoxify reactive oxygen species (ROS), leading to an increase in oxidative damage. frontiersin.orgfrontiersin.org Studies have demonstrated that exposure to 2-DG results in perturbations indicative of oxidative stress, such as decreased intracellular total glutathione (B108866) and an increased percentage of glutathione disulfide (GSSG). uiowa.edu This state of metabolic oxidative stress can enhance cellular damage and trigger cell death pathways. patsnap.comnih.gov The protection against 2-DG-induced cell death by antioxidants like N-acetylcysteine further supports the role of oxidative stress in its mechanism of action. uiowa.edunih.gov

Activation of Energy Sensing Pathways

Cells possess sophisticated energy-sensing pathways to monitor and respond to fluctuations in cellular energy levels. The inhibition of glycolysis by 2-DG-6-P leads to a rapid depletion of ATP, which is a primary signal for the activation of these pathways, most notably the AMP-activated protein kinase (AMPK) signaling cascade. nih.gov

AMPK is a master regulator of cellular energy homeostasis, activated by stresses that deplete ATP and increase the AMP:ATP ratio. cellsignal.com In many mammalian cell types, the energy stress caused by 2-DG-induced glycolysis inhibition leads to the activation of AMPK. nih.govplos.org Once activated, AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP (like fatty acid oxidation and autophagy) and inhibiting anabolic, ATP-consuming processes (such as protein and lipid synthesis). cellsignal.com

However, the modulation of AMPK signaling can be complex. For instance, in yeast, 2-DG treatment has been shown to cause a transient inactivation of the AMPK ortholog, Snf1, mediated by protein phosphatase 1 (PP1). nih.govnih.gov This transient inhibition appears to be a specific regulatory mechanism in yeast that influences nutrient transporter endocytosis. nih.govnih.gov In pancreatic cancer cells, 2-DG treatment leads to the activation of AMPK, which in turn phosphorylates and inhibits glutamine:fructose 6-phosphate aminotransferase 1 (GFAT1), further disrupting N-glycosylation and enhancing ER stress. nih.gov

| Organism/Cell Type | Effect on AMPK/Ortholog | Mechanism/Context | Reference |

|---|---|---|---|

| Yeast (Saccharomyces cerevisiae) | Transient Inactivation (Snf1) | Mediated by protein phosphatase 1 (PP1), affects transporter endocytosis. | nih.govnih.gov |

| Mammalian Cancer Cells | Activation | Response to energy depletion (low ATP), leads to downstream signaling. | nih.govnih.gov |

| Endothelial Cells | Activation | Mediated by reactive oxygen species (ROS). | plos.org |

One of the major downstream targets of AMPK is the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, specifically mTOR complex 1 (mTORC1). cellsignal.commdpi.com Activated AMPK phosphorylates and inhibits components of the mTORC1 pathway, thereby suppressing cell growth, proliferation, and protein synthesis. cellsignal.comnih.gov Inhibition of glycolysis by 2-DG has been shown to inhibit the phosphorylation of downstream targets of mTORC1, such as p70S6K and 4E-BP1. nih.gov

The combined effects of ER stress and mTORC1 inhibition are potent inducers of autophagy. nih.govresearchgate.net Autophagy is a catabolic "self-eating" process where cellular components are degraded and recycled to provide nutrients and energy during times of stress. plos.org Research indicates that 2-DG stimulates autophagy, and this process is primarily driven by the induction of ER stress rather than solely by ATP depletion. nih.govresearchgate.net Autophagy can act as a pro-survival mechanism, helping cells to cope with the metabolic stress induced by 2-DG by reducing the burden of unfolded proteins and replenishing energy stores. nih.govresearchgate.net

Regulation of Gene Expression and Protein Synthesis

The cellular response to 2-DG-6-P involves significant alterations in gene expression and protein synthesis, largely orchestrated by the UPR and AMPK signaling pathways. nih.govnih.gov A primary effect of the UPR, mediated by PERK activation, is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global attenuation of protein synthesis. nih.gov This helps to alleviate the protein folding load on the stressed ER.

While general protein synthesis is inhibited, the translation of specific mRNAs, such as that for the transcription factor ATF4, is selectively enhanced. ATF4, in turn, drives the expression of genes involved in stress adaptation, amino acid metabolism, and, under severe stress, apoptosis (e.g., CHOP). nih.gov The IRE1 branch of the UPR, upon activation, splices the mRNA of the X-box binding protein 1 (XBP1), generating a potent transcription factor that upregulates genes involved in ER expansion and protein folding. researchgate.net

Furthermore, 2-DG-6-P can influence gene expression by binding to response elements, which are DNA sequences that regulate gene transcription. biosynth.com In yeast, 2-DG has been instrumental in delineating the molecular mechanisms by which glucose availability regulates gene expression. nih.gov In some contexts, the induction of the UPR has been shown to cause a decrease in the transcript levels of DNA repair genes, which can have further implications for cellular function. nih.gov The inhibition of glycolysis can also impact the expression of genes for key cytokines and cell cycle molecules. mdpi.com

Effects on Cellular Proliferation, Growth Inhibition, and Programmed Cell Death in Research Models

The intracellular accumulation of 2-Deoxy-D-glucose-6-phosphate (2-DG-6-P), following the administration of its precursor 2-Deoxy-D-glucose (2-DG), significantly impacts fundamental cellular processes such as proliferation, growth, and survival. nih.govpnas.org By acting as a mimic of Glucose-6-phosphate (G6P), 2-DG-6-P competitively inhibits key enzymes in the glycolytic pathway, most notably phosphoglucose (B3042753) isomerase. nih.govpnas.org This enzymatic block disrupts downstream glucose metabolism, leading to a depletion of cellular energy in the form of ATP and interfering with the synthesis of essential biomolecules, which collectively restrains cell growth. nih.govyoutube.com Research has demonstrated that these metabolic disruptions translate into potent anti-proliferative and cytotoxic effects across various cancer cell lines, selectively targeting cells with high glycolytic rates, a characteristic feature of many tumors known as the Warburg effect. nih.govyoutube.com

The inhibitory effects of 2-DG-6-P extend beyond simple energy depletion. The compound has been shown to interfere with N-linked glycosylation, a crucial process for protein folding and function, thereby inducing cellular stress. youtube.com This multi-pronged mechanism, encompassing metabolic inhibition and induction of cellular stress, culminates in growth inhibition and the activation of programmed cell death pathways. nih.govyoutube.com

Cell Cycle Arrest

The accumulation of 2-DG-6-P has been demonstrated to halt the progression of the cell cycle, a key mechanism for its anti-proliferative effects. In a study involving colorectal cancer cells (SW620), treatment with 2-DG led to cell cycle arrest at the G0/G1 phase. nih.gov This arrest was associated with molecular changes, specifically a transient increase in the expression of the p21 protein and a sustained expression of the p53 tumor suppressor protein. nih.gov These proteins are critical regulators of the cell cycle, and their modulation prevents cells from proceeding to the DNA synthesis (S) phase, effectively stopping proliferation. nih.gov Notably, these effects on cell cycle regulatory proteins were found to be independent of the compound's direct inhibition of hexokinase or the resulting ATP depletion, suggesting a more complex mechanism of action beyond simple glycolytic blockade. nih.gov

| Research Model | Observed Effect | Key Molecular Markers |

| Colorectal Cancer Cells (SW620) | G0/G1 Phase Arrest | Increased p53 expression, Transient p21 expression |

Apoptosis Induction

Beyond inhibiting proliferation, the metabolic stress induced by 2-DG-6-P accumulation can actively trigger programmed cell death, or apoptosis. youtube.comnih.gov In colorectal cancer cells, 2-DG was shown to induce apoptosis through the mitochondrial (intrinsic) pathway. nih.gov This pathway is a major cell death signaling cascade initiated by cellular stress, leading to mitochondrial depolarization and the release of pro-apoptotic factors. nih.gov

The pro-apoptotic potential of 2-DG-6-P is a consistent finding across multiple research models. Studies have shown that it can sensitize cancer cells to other therapeutic agents, enhancing their apoptotic effects. nih.govyoutube.com For instance, the combination of 2-DG with metformin (B114582), a drug used for type 2 diabetes, resulted in increased apoptosis in esophageal squamous cell carcinoma cells. nih.gov The mechanism of apoptosis induction is multifaceted, involving not only ATP depletion but also the generation of oxidative stress and interference with protein glycosylation, which leads to endoplasmic reticulum stress. youtube.com This prolonged and extensive cellular stress ultimately converges on pathways that execute apoptotic cell death. youtube.com

| Cell Line/Model | Apoptotic Pathway | Key Findings |

| Colorectal Cancer Cells (SW620) | Mitochondrial (Intrinsic) Pathway | Apoptosis induced independently of glycolysis inhibition. nih.gov |

| Esophageal Squamous Cell Carcinoma | Intrinsic Pathway | Apoptosis enhanced when combined with metformin. nih.gov |

| Acute Lymphoblastic Leukemia | Intrinsic Pathway | Apoptosis potentiated by Akt inhibition. nih.gov |

Modulation of Cell Migration and Invasion in Preclinical Models

The influence of 2-DG-6-P extends to the complex processes of cell migration and invasion, which are hallmarks of cancer metastasis. youtube.commdpi.com Preclinical studies have indicated that by disrupting cellular metabolism, 2-DG can impair the metastatic potential of tumor cells. nih.gov For example, dietary administration of 2-DG was found to inhibit tumor metastasis in research models. nih.gov The compound is described as having anti-metastatic properties, suggesting its mechanism of action interferes with the ability of cancer cells to move and invade surrounding tissues. youtube.com

The machinery for cell migration and invasion is energetically demanding and relies on a dynamic cytoskeleton and the production of specific enzymes. The metabolic reprogramming induced by 2-DG-6-P accumulation can disrupt these energy-dependent processes. Furthermore, related research into glucose metabolism pathways highlights the importance of specific enzymes in promoting invasion. For instance, Glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway which branches from glycolysis, is often upregulated in cancers and its overexpression is associated with invasion and metastasis. mdpi.com While not a direct effect of 2-DG-6-P, inhibiting glycolysis can alter the flux through this pathway, indirectly affecting processes linked to G6PD. Similarly, studies on UDP-glucose 6-dehydrogenase (UGDH), an enzyme that uses a glucose-derived substrate, have shown that its inhibition impairs the migration and metastatic ability of breast cancer cells in preclinical models. researchgate.netbiorxiv.org These findings support the concept that targeting glucose metabolism, a primary effect of 2-DG-6-P, is a viable strategy for modulating cancer cell migration and invasion.

| Compound/Target | Preclinical Model | Effect on Migration/Invasion |

| 2-Deoxy-D-glucose (2-DG) | General Tumor Models | Impaired tumor metastasis. nih.gov |

| UDP-glucose 6-dehydrogenase (UGDH) Knockout | Breast Cancer (Mouse Model) | Impaired migration and decreased metastatic ability. researchgate.netbiorxiv.org |

Research Methodologies for Studying 2 Deoxy D Glucose 6 Phosphate

Spectroscopic Techniques for Detection and Quantification

Spectroscopic methods offer powerful, non-invasive, and direct means to identify and quantify 2-DG6P in biological samples, ranging from intact tissues to cell extracts.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the in vivo and in vitro study of 2-DG6P. researchgate.net

³¹P NMR: Phosphorus-31 NMR is particularly well-suited for detecting phosphorylated metabolites. The accumulation of 2-DG6P within cells can be monitored over time using ³¹P NMR, providing a dynamic measure of glucose uptake. nih.govnih.gov This method has been employed to assess glucose uptake rates in isolated perfused hearts and in the brain. researchgate.netnih.govnih.gov The chemical shift of the phosphate (B84403) group in 2-DG6P provides a distinct signal in the ³¹P NMR spectrum, allowing for its quantification. nih.govphysiology.org For instance, studies have used ³¹P NMR to measure the kinetics of 2-DG6P production and degradation under various physiological conditions, such as the presence or absence of insulin. researchgate.net

Other Nuclei: While ³¹P NMR is the most direct method for 2-DG6P, other NMR-active nuclei are also used. ¹⁹F NMR can be used to study the metabolism of fluorinated glucose analogs like 2-fluoro-2-deoxy-D-glucose (2-FDG), tracking the formation of its phosphorylated product, 2-fluoro-2-deoxy-D-glucose-6-phosphate (2-FDG-6-P). ismar.orgapm.ac.cn Although the low sensitivity of ¹³C NMR can be a limitation, it can detect ¹³C-labeled 2-DG and its subsequent phosphorylation to 2-DG6P. nih.govnih.gov

Table 1: NMR Nuclei Used in the Study of 2-Deoxy-D-glucose Analogs and Their Phosphorylated Products

| Nucleus | Analyte | Application | Key Findings |

| ³¹P | 2-Deoxy-D-glucose-6-phosphate (2-DG6P) | Measuring glucose uptake rates in tissues like heart and brain. researchgate.netnih.govnih.gov | Allows for non-invasive, dynamic measurement of 2-DG6P accumulation and hydrolysis. researchgate.netnih.gov |

| ¹⁹F | 2-Fluoro-2-deoxy-D-glucose-6-phosphate (2-FDG-6-P) | Tracking the metabolism of 2-FDG in living cells and tissues. ismar.orgapm.ac.cn | Enables detailed analysis of the entire metabolic pathway of 2-FDG, not just uptake. apm.ac.cn |

| ¹³C | ¹³C-labeled 2-Deoxy-D-glucose-6-phosphate | Estimating the metabolic rate of glucose in vivo. nih.gov | Can resolve signals from the labeled substrate and its phosphorylated product, though sensitivity is a challenge. nih.govnih.gov |

Mass spectrometry (MS), typically coupled with a chromatographic separation technique, provides high sensitivity and specificity for the quantification of 2-DG6P. pnas.org These methods are particularly valuable for analyzing complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a widely used technique for analyzing polar compounds like sugar phosphates. nih.gov It allows for the separation of 2-DG6P from other metabolites before detection by the mass spectrometer. nih.govresearchgate.net To improve retention on reversed-phase columns and enhance sensitivity, derivatization strategies, such as oximation and propionylation, can be employed. nih.gov LC-MS/MS (tandem mass spectrometry) methods, operating in multiple reaction monitoring (MRM) mode, offer excellent selectivity and allow for accurate quantification, often using an internal standard like a stable isotope-labeled version of the analyte or a non-endogenous analog. nih.govresearchgate.net The method has demonstrated good linearity and high sensitivity, capable of detecting analytes in the picogram range. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for metabolite analysis. However, because sugar phosphates are non-volatile, they require chemical derivatization to increase their volatility before they can be analyzed by GC. nih.gov A common approach involves a two-step derivatization, such as oximation followed by silylation. nih.gov

Enzymatic Assays for 2-Deoxy-D-glucose-6-phosphate Quantification

Enzymatic assays are a common and accessible alternative to spectroscopic and radiotracer methods for quantifying 2-DG6P. taylorandfrancis.comresearchgate.net These assays leverage the specificity of enzymes to measure the amount of 2-DG6P accumulated in cells, which is directly proportional to the amount of 2-DG taken up. taylorandfrancis.comresearchgate.net The core principle involves an enzymatic reaction in which 2-DG6P is used as a substrate by Glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP⁺ to NADPH. nih.gov The resulting NADPH can then be measured. nih.gov

To measure the typically low intracellular concentrations of 2-DG6P, highly sensitive detection methods are required. Enzymatic cycling is a powerful technique used to amplify the signal, enabling the quantification of picomole amounts of the analyte. researchgate.net In this system, the NADPH produced from the G6PDH-catalyzed oxidation of 2-DG6P enters a secondary set of reactions that regenerates the initial substrate, allowing for the continuous production of a measurable product. researchgate.net

For example, a recycling amplification reaction can involve glutathione (B108866) reductase. researchgate.net The NADPH generated by G6PDH is used by glutathione reductase to reduce oxidized glutathione. The product of this amplification can then be coupled to a detection system. This amplification significantly enhances the sensitivity of the assay, making it possible to quantify 2-DG6P in small biological samples. researchgate.net

The final step in enzymatic assays is the detection of the product generated through the enzymatic and cycling reactions. Several detection modalities are commonly used, often adapted for high-throughput analysis in 96-well microplates. researchgate.netnih.gov

Colorimetric Methods: These assays result in a colored product that can be quantified by measuring its absorbance with a spectrophotometer. biologists.comsigmaaldrich.com For instance, the reduction of a tetrazolium salt like MTT or the reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) can produce a colored compound, with the absorbance being proportional to the amount of 2-DG6P. researchgate.netsigmaaldrich.com

Fluorometric Methods: In these assays, a non-fluorescent substrate is converted into a highly fluorescent product. nih.gov For example, the NADPH produced can react with a substrate like resazurin (B115843) (in the presence of diaphorase) to generate the fluorescent product resorufin. cellsignal.com The fluorescence intensity is measured with a fluorometer and is proportional to the G6PDH activity and thus the initial 2-DG6P concentration. cellsignal.com

Luminometric Methods: These assays are based on the generation of light (bioluminescence) and are known for their exceptional sensitivity. researchgate.net The NADPH produced in the primary reaction can be used in a coupled enzymatic reaction that ultimately generates light. The luminescent signal is proportional to the amount of 2-DG6P and can be measured with a luminometer. researchgate.net Bioluminescent assays can detect glucose uptake in as few as 5,000 cells. researchgate.net

Table 2: Comparison of Detection Methods for Enzymatic 2-DG6P Assays

| Detection Method | Principle | Typical Readout | Advantages |

| Colorimetric | Formation of a colored product. researchgate.netbiologists.com | Absorbance (e.g., at 412 nm or 565 nm). biologists.comsigmaaldrich.com | Simple, widely accessible equipment. taylorandfrancis.com |

| Fluorometric | Conversion of a non-fluorescent substrate to a fluorescent product. nih.govcellsignal.com | Relative Fluorescent Units (RFU). cellsignal.com | High sensitivity, wide dynamic range. nih.gov |

| Luminometric | Enzymatic reaction that produces light. researchgate.net | Relative Light Units (RLU). | Extremely high sensitivity, suitable for very small sample sizes. researchgate.net |

Radiotracer Methodologies (e.g., 2-[³H]deoxy-D-glucose-6-phosphate)

The use of radioisotopes has been a cornerstone of glucose uptake studies for decades and often serves as the "gold standard" against which other methods are validated. nih.govresearchgate.net The most common approach involves incubating cells or tissues with radiolabeled 2-deoxy-D-glucose, such as 2-[³H]deoxy-D-glucose or [¹⁴C]2-deoxy-D-glucose. taylorandfrancis.comnih.gov

Once transported into the cell, the radiolabeled 2-DG is phosphorylated to form 2-[³H]deoxy-D-glucose-6-phosphate or [¹⁴C]2-deoxy-D-glucose-6-phosphate. researchgate.net Because this phosphorylated form is trapped within the cell, the intracellular radioactivity is directly proportional to the rate of glucose uptake. taylorandfrancis.com After the incubation period, cells are lysed, and the intracellular components are separated from the extracellular medium. The amount of accumulated radiolabeled 2-DG6P is then quantified by liquid scintillation counting. researchgate.net While highly sensitive and reliable, this methodology requires specialized facilities for handling and disposal of radioactive materials. taylorandfrancis.comresearchgate.net

Cellular and Subcellular Fractionation for Metabolite Analysis

To understand the distribution and concentration of 2-DG-6-P within different cellular compartments, researchers utilize cellular and subcellular fractionation techniques. This approach involves the separation of cell homogenates into their constituent organelles and compartments. researchgate.net

A primary method for this separation is differential centrifugation. uky.edu This process sequentially separates organelles based on their size, shape, and density. uky.eduscience.gov A typical fractionation scheme begins with the gentle disruption of cells to create a homogenate. This mixture is then subjected to a series of centrifugation steps at progressively higher speeds.

Table 1: Illustrative Differential Centrifugation Scheme

| Centrifugation Step | Centrifugal Force (g) | Duration | Resulting Pellet | Predominant Components in Pellet |

| Low-Speed | ~1,000 | 10 min | Nuclear Fraction | Nuclei, intact cells, cytoskeleton |

| Medium-Speed | ~10,000-20,000 | 20 min | Mitochondrial Fraction | Mitochondria, lysosomes, peroxisomes |

| High-Speed | ~80,000-100,000 | 60 min | Microsomal Fraction | Fragments of endoplasmic reticulum and plasma membrane |

| Ultracentrifugation | >150,000 | >2 hours | Ribosomal Fraction | Ribosomes, large macromolecules |

This table presents a generalized protocol. Specific forces and times must be optimized for different cell types. researchgate.net

Once these fractions are isolated, the concentration of 2-DG-6-P within each can be determined. This is often accomplished using refined enzymatic assays. nih.gov These methods are sensitive enough to measure metabolite levels in samples ranging from milligrams of wet tissue down to less than a microgram of dry weight. nih.gov By analyzing the 2-DG-6-P content in the nuclear, mitochondrial, microsomal, and cytosolic fractions, researchers can map its subcellular localization and investigate how it interacts with components specific to each compartment.

Molecular Docking and Simulation Studies of Enzyme Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations provide invaluable insights into the atomic-level interactions between 2-DG-6-P and its target enzymes. These in silico techniques allow for the prediction and analysis of binding affinities, the identification of key interacting amino acid residues, and the assessment of the stability of the enzyme-ligand complex. nih.gov

A primary target for these studies is hexokinase, the enzyme that phosphorylates 2-DG to 2-DG-6-P. patsnap.compreprints.orgnih.gov Molecular simulations have been used to compare the binding of 2-DG and 2-DG-6-P to hexokinase I (HKI) with its natural substrates, glucose and glucose-6-phosphate. preprints.orgresearchgate.net These studies have revealed that 2-DG-6-P forms a highly stable complex with the enzyme. preprints.orgresearchgate.net The phosphorylated group on 2-DG-6-P facilitates enhanced binding through additional hydrophobic and hydrogen bond interactions with the enzyme's active site. preprints.orgresearchgate.net

Table 2: Key Interacting Residues in Hexokinase I (HKI) Binding Pocket

| Ligand | Interacting HKI Residues | Reference |

| Glucose (G) | ILE 662, SER 588, PRO 590 | researchgate.net |

| Glucose-6-phosphate (G-6-P) | ILE 662, SER 588, PRO 590 | researchgate.net |

| 2-Deoxy-D-glucose (2-DG) | Less stable interactions noted | researchgate.net |

| 2-Deoxy-D-glucose-6-phosphate (2-DG-6-P) | ILE 662, SER 588, PRO 590, VAL 663, THR 848 | preprints.orgresearchgate.net |

MD simulations, which can model the dynamic behavior of molecules over time, confirm the stability of these docked complexes. nih.gov By analyzing parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg), researchers can understand the structural stability and compactness of the enzyme when bound to 2-DG-6-P. biomedicinej.com These computational approaches are critical for understanding the inhibitory mechanisms of 2-DG-6-P and for guiding the development of more targeted enzyme inhibitors. preprints.org

Genetic Manipulation and Gene Expression Analysis (e.g., Yeast Models)

The yeast Saccharomyces cerevisiae is a powerful model organism for studying the cellular response to 2-DG and its metabolite, 2-DG-6-P. Its genetic tractability allows for systematic investigation into the genes and pathways that mediate the effects of this compound. nih.gov

Genetic screens using yeast have been instrumental in identifying genes that, when deleted or mutated, confer resistance or hypersensitivity to 2-DG. nih.gov A key finding is that the conversion of 2-DG to 2-DG-6-P by hexokinase is a major contributor to its toxicity. nih.govnih.govbiorxiv.org Once phosphorylated, 2-DG-6-P is trapped within the cell, where it can interfere with various metabolic pathways. nih.govmdpi.comnih.gov

Table 3: Key Yeast Genes and Pathways Involved in 2-DG/2-DG-6-P Response

| Gene/Pathway | Function | Effect of Manipulation on 2-DG Sensitivity | Reference |

| HXK2 | Hexokinase II, major enzyme for glucose phosphorylation | Deletion of the catalytic activity confers resistance, suggesting 2-DG-6-P synthesis is required for toxicity. | nih.gov |

| SNF1 Kinase Pathway | AMP-activated protein kinase, a central regulator of cellular energy status | Mutations that reduce kinase activity lead to hypersensitivity; activating mutations confer resistance. | nih.gov |

| DOG1 / DOG2 | 2-deoxyglucose-6-phosphate phosphatases | Overexpression can confer 2-DG resistance by detoxifying 2-DG-6-P back to 2-DG. | nih.govbiorxiv.orgasm.org |

| HXT1 / HXT3 | Low-affinity, high-capacity glucose transporters | Overexpression suppresses the hypersensitivity of snf1Δ cells. | nih.gov |

Furthermore, gene expression analysis using techniques like DNA microarrays reveals global transcriptional changes in response to 2-DG-6-P accumulation. oup.com Studies in yeast have shown that high sugar stress, which can be mimicked by the effects of 2-DG, leads to the up-regulation of genes in the glycolytic and pentose (B10789219) phosphate pathways. oup.com For instance, the gene DOG2, which encodes a 2-deoxyglucose-6-phosphatase, is up-regulated under certain stress conditions. asm.orgoup.com This suggests a cellular defense mechanism to dephosphorylate and remove the toxic metabolite. nih.govbiorxiv.org These genetic and genomic approaches in yeast models provide a comprehensive view of the cellular network that responds to the metabolic stress induced by 2-DG-6-P.

Applications of 2 Deoxy D Glucose 6 Phosphate As a Metabolic Probe in Preclinical Research

Investigating Glucose Metabolism in Cellular Models

The intracellular accumulation of 2-Deoxy-D-glucose-6-phosphate (2-DG-6-P) serves as a powerful tool to probe the intricacies of glucose metabolism in a variety of cellular models. By competitively inhibiting the enzyme phosphoglucose (B3042753) isomerase, 2-DG-6-P effectively halts glycolysis, allowing researchers to investigate the cellular consequences of this metabolic disruption.

Studies in Cancer Cell Lines and the Warburg Effect

A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic phenotype is characterized by a high rate of glucose uptake and lactate (B86563) production, even in the presence of ample oxygen. The generation and subsequent intracellular trapping of 2-DG-6-P have been instrumental in studying this metabolic characteristic across a wide array of cancer cell lines.

Research has demonstrated that the response of cancer cells to the accumulation of 2-DG-6-P can be heterogeneous. A study involving a panel of human malignant cell lines of various origins—including ovarian, squamous, cerebral, hepatic, colonic, and mesothelial—revealed four distinct responses to treatment with 2-DG, the precursor to 2-DG-6-P. These responses ranged from a simple slowdown in proliferation to massive apoptosis. iiarjournals.orgnih.gov This variability highlights the diverse metabolic dependencies of different cancer types.

For instance, in human squamous carcinoma cell lines, the effects of 2-DG-induced metabolic stress were also found to be heterogeneous. In two of the four cell lines studied (4197 and OCT-2), the accumulation of 2-DG-6-P led to profound growth inhibition and apoptosis. researchgate.net Conversely, another cell line (OCT-1) exhibited only a transient delay in growth, while the 4451 cell line showed no significant effects under the same conditions. researchgate.net These findings underscore the utility of 2-DG-6-P as a probe to identify cancers that are particularly vulnerable to glycolytic inhibition.

The table below summarizes the varied responses of different cancer cell lines to the metabolic stress induced by the intracellular accumulation of 2-DG-6-P.

| Cell Line Origin | Representative Cell Lines | Observed Response to 2-DG-6-P Accumulation | Reference |

| Ovarian, Squamous, Cerebral, Hepatic, Colonic, Mesothelial | IGROV1, SCC61, SQ20B, MSTO-211H | Strong apoptosis | iiarjournals.org |

| Squamous Carcinoma | 4197, OCT-2 | Profound growth inhibition and apoptosis | researchgate.net |

| Squamous Carcinoma | OCT-1 | Transient growth delay | researchgate.net |

| Squamous Carcinoma | 4451 | No significant effect | researchgate.net |

| Acute Myeloblastic Leukemia | ML-1 | Inhibition of cell proliferation, anaerobic glycolysis, and oxidative phosphorylation | nih.gov |

Analysis of Metabolic Reprogramming in Other Disease Models

The application of 2-DG-6-P as a metabolic probe extends beyond cancer research. It is also a valuable tool for investigating metabolic reprogramming in other disease contexts. For example, viral infections are known to increase the glucose uptake of host cells to fuel their replication. ijbcp.com By inducing the formation of 2-DG-6-P, researchers can inhibit glycolysis and study the impact on viral propagation. Studies have shown that this approach can prevent the replication of SARS-CoV-2 in cell cultures. nih.gov

Furthermore, in models of autoimmune diseases such as rheumatoid arthritis, inhibiting glycolysis through the action of 2-DG-6-P has been shown to reduce disease severity. ijbcp.com In the context of inflammatory responses, dietary administration of 2-DG in mice was found to reduce endotoxemia-induced inflammation and oxidative stress. frontiersin.org This was associated with altered glycolysis and improved mitochondrial activity in macrophages, suggesting that 2-DG-6-P can be used to probe the metabolic underpinnings of inflammatory processes. frontiersin.org

Exploration of Metabolic Vulnerabilities in Specific Cell Types

The intracellular accumulation of 2-DG-6-P allows for the exploration of metabolic vulnerabilities in specific cell types. By disrupting glycolytic flux, researchers can identify cell types that are exquisitely dependent on this pathway for survival and function.

For example, cancer cells are often more sensitive to the cytotoxic effects of 2-DG-6-P accumulation than their normal counterparts. mdpi.com This is hypothesized to be due to a higher basal level of reactive oxygen species (ROS) in cancer cells, which necessitates an increased production of reducing equivalents from glucose metabolism for detoxification. nih.gov By inhibiting glycolysis, the accumulation of 2-DG-6-P exacerbates this oxidative stress, leading to cell death. nih.gov

Studies in human neuroblastoma cell lines have shown that these cells are sensitive to the cell-killing effects of 2-DG-induced metabolic stress, while non-immortalized neural precursor cells are relatively resistant. nih.govresearchgate.net This differential sensitivity highlights a potential therapeutic window for targeting the metabolic vulnerabilities of neuroblastoma.

Studying Cellular Stress Responses in vitro

The accumulation of 2-DG-6-P is a potent inducer of cellular stress, making it a valuable tool for studying these response pathways in vitro. The inhibition of glycolysis leads to a reduction in cellular ATP levels and can also interfere with N-linked glycosylation, a crucial process for proper protein folding that occurs in the endoplasmic reticulum (ER).

This interference with glycosylation can trigger the unfolded protein response (UPR), a hallmark of ER stress. nih.gov Studies in pancreatic cancer, melanoma, and breast cancer cell lines have shown that the accumulation of 2-DG-6-P induces both ER stress and autophagy. nih.gov Interestingly, in some cell lines, the induction of autophagy appears to be a protective response to ER stress rather than a direct consequence of ATP depletion. nih.gov

Furthermore, the disruption of glucose metabolism by 2-DG-6-P can lead to metabolic oxidative stress. researchgate.net In pancreatic cancer cells, this is characterized by an increase in glutathione (B108866) disulfide accumulation and a higher NADP+/NADPH ratio. researchgate.net This oxidative stress is a key mechanism behind the cytotoxic effects observed in these cells.

Neurobiological Research Applications

Investigating Neuronal Activity and Excitability in vitro and in vivo

Neuronal activity is a highly energy-demanding process that is tightly coupled to cellular metabolism. The use of 2-DG to generate intracellular 2-DG-6-P has provided significant insights into the metabolic requirements of neuronal function.

In vitro studies using hippocampal slices have demonstrated that the inhibition of glycolysis by 2-DG-6-P can effectively suppress spontaneous neuronal firing and epileptiform bursts. nih.govnih.gov This suggests that a certain level of glycolytic activity is essential for maintaining neuronal hyperexcitability. The blockade of network activity by glycolytic inhibition has been shown to be dose-dependent. nih.gov

Further in vitro research on primary rat cortical neurons has shown that the presence of 2-DG-6-P can decrease cell viability and mitochondrial oxygen consumption, particularly in response to neurotoxic lipids. frontiersin.org This indicates that altered glucose utilization can significantly impact neuronal survival under conditions of stress. In studies on traumatic brain injury models, 2-DG treatment in vitro was found to attenuate hyperexcitability in the injured brain tissue and reduce the excitability of excitatory neurons. biorxiv.org

In vivo studies have also utilized 2-DG to investigate the metabolic correlates of neuronal activity. Treatment with 2-DG for one week following a controlled cortical impact in an animal model prevented the development of epileptiform activity. biorxiv.org Moreover, research has shown that 2-DG can enhance tonic GABAergic inhibition in the hippocampus through a mechanism involving the activation of neurosteroidogenesis, which contributes to its antiseizure effects. nih.gov

The table below provides a summary of the effects of 2-DG-6-P-induced metabolic stress on neuronal activity.

| Experimental Model | Key Findings | Reference |

| Hippocampal Slices (in vitro) | Suppression of spontaneous neuronal firing and epileptiform bursts | nih.govnih.gov |

| Primary Rat Cortical Neurons (in vitro) | Decreased cell viability and mitochondrial oxygen consumption in response to neurotoxic lipids | frontiersin.org |

| Traumatic Brain Injury Model (in vitro) | Attenuation of hyperexcitability and reduced excitability of excitatory neurons | biorxiv.org |

| Traumatic Brain Injury Model (in vivo) | Prevention of the development of epileptiform activity | biorxiv.org |

| Hippocampal Slices (in vitro) | Enhancement of tonic GABAergic inhibition via neurosteroid activation | nih.gov |

Applications in Experimental Epilepsy Models

2-Deoxy-D-glucose has demonstrated notable anticonvulsant and antiepileptic effects across a range of in vitro and in vivo preclinical models of seizures and epilepsy. The inhibition of glycolysis by its metabolite, 2-DG-6-P, is central to these effects, identifying metabolic regulation as a potential therapeutic target for seizure control.

In preclinical studies, 2-DG has shown efficacy in reducing the progression of temporal lobe epilepsy in the rat kindling model. Research indicates that it can slow kindling progression by nearly half when administered before a kindling stimulation. Furthermore, it has demonstrated disease-modifying effects even when given shortly after a seizure has occurred. The mechanism behind this is linked to the reduced expression of brain-derived neurotrophic factor (BDNF) and its receptor, TrkB, which is mediated by the transcription factor NRSF and the NADH-binding co-repressor CtBP. This leads to a repressive chromatin environment around the BDNF promoter, mitigating seizure-induced gene expression changes.

| Experimental Model | Observed Effects of 2-DG | Relevant Findings |

| Rat Kindling Model | Potently reduces the progression of kindling. | Slows kindling progression by nearly 2-fold; effective when administered pre- or post-seizure. Blocks seizure-induced increases in BDNF and TrkB expression. |

| In Vitro Hippocampal Slices | Reduced interictal epileptiform bursts and electrographic seizures. | Effective against bursts induced by high potassium, 4-aminopyridine (B3432731) (4-AP), and bicuculline. |

Immunometabolism Studies in Research Models

The study of immunometabolism has revealed a critical link between cellular metabolic pathways and immune cell function. The accumulation of 2-DG-6-P is utilized in research models to probe the reliance of various immune processes on glycolysis. By inhibiting this central metabolic pathway, researchers can dissect the energetic requirements for immune cell activation, differentiation, and effector functions. For instance, studies have shown that while M1-polarized macrophages are highly dependent on glycolysis, M2 macrophages primarily use fatty acid oxidation. Inhibiting glycolysis with 2-DG has been shown to significantly decrease the inflammatory response of M1 macrophages.

The production and secretion of cytokines are energetically demanding processes for which immune cells often rely on glycolysis. The use of 2-DG to form 2-DG-6-P and block this pathway has been instrumental in understanding these metabolic dependencies.

Research findings indicate that glycolytic inhibition can differentially regulate the secretion of various cytokines. In human monocytes stimulated with lipopolysaccharide (LPS), 2-DG has been shown to modulate the IL-12/IL-10 axis. In mouse models of inflammation, 2-DG can inhibit signaling for multiple proinflammatory cytokines, including IL-6, TNF-α, IL-1β, and IFN-γ. This effect is linked to the inhibition of N-linked glycosylation of cytokine receptors, which impairs their function. In studies with human T cells, 2-DG treatment was found to significantly reduce the secretion of TNF and IFN-γ upon initial activation, while IL-2 secretion was not affected. However, in long-term cultures, the same treatment promoted the frequency of IL-17 producing T cells.

| Cytokine | Cell/Model System | Effect of 2-DG Treatment | Mechanism |

| TNF-α | Human T Cells | Secretion significantly reduced. | Inhibition of glycolysis. |

| Human Monocytes | Secretion reduced. | Inhibition of glycolysis. | |

| IFN-γ | Human T Cells | Secretion significantly reduced upon initial activation. | Glycolysis is crucial for IFN-γ secretion. |

| IL-2 | Human T Cells | No significant difference in secretion. | Not fully elucidated. |

| IL-6 | Human Monocytes | Secretion reduced. | Inhibition of glycolysis. |

| Mouse Model | Signaling inhibited. | Inhibition of receptor N-linked glycosylation. | |

| IL-1β | Human Monocytes | Secretion reduced. | Inhibition of glycolysis. |

| IL-10 | Human Monocytes | Secretion increased. | Modulation of the IL-12/IL-10 axis. |

| IL-12 | Human Monocytes | Secretion reduced. | Modulation of the IL-12/IL-10 axis. |

| IL-17 | Human T Cells | Increased frequency of IL-17 producing cells in long-term culture. | Not fully elucidated. |

Glycolysis is fundamental for many immune cell functions, including activation, proliferation, and differentiation into specific phenotypes. By generating intracellular 2-DG-6-P, researchers can effectively probe the glycolytic dependency of these functions in various immune cell types.

Studies on human T cells have shown that glycolysis is required for T cell receptor (TCR)-mediated activation and proliferation, particularly in naive CD4+ T cells, which are more sensitive to glycolytic inhibition than memory subsets. Early T cell activation and cytokine production are suppressed by 2-DG. In contrast, long-term culture with 2-DG can profoundly increase the frequency of IL-17 production from memory T cell subsets.

In macrophages, metabolic pathways dictate their polarization into either pro-inflammatory M1 or anti-inflammatory M2 phenotypes. Glycolysis is essential for M1 polarization, and treatment with 2-DG significantly impairs this process. Conversely, 2-DG treatment has been found to decrease anti-inflammatory M2 macrophage polarization, an effect mediated through the AMPK-Hif-1α signaling pathway. This inhibition of M2 polarization by 2-DG has been shown to prevent disease progression in mouse models of allergic airway inflammation and tumors.

Research in Aging and Longevity Models (e.g., C. elegans, Rodents)

2-DG-6-P is a key tool in aging research, primarily for its ability to mimic the effects of calorie restriction (CR), a well-established intervention for extending lifespan and healthspan in various model organisms. By inhibiting glycolysis, the accumulation of 2-DG-6-P triggers metabolic and stress-response pathways similar to those activated by CR. Research in models like the nematode C. elegans has shown that 2-DG can prolong lifespan. Similarly, studies in rodents have demonstrated that 2-DG can produce a physiological phenotype characteristic of CR. However, it is noted that glucose supplementation can shorten the lifespan of C. elegans, an effect mediated through insulin-like signaling pathways.

2-DG was one of the first compounds proposed as a calorie restriction mimetic (CRM). CRMs are substances that replicate the beneficial physiological effects of reduced calorie intake without necessitating a significant reduction in food consumption. The primary mechanism by which 2-DG-6-P acts as a CRM is through the inhibition of glycolysis. This suppression of glycolytic activity is thought to delay age-related dysfunctions and extend lifespan.

Role in Studying Resistance Mechanisms to Metabolic Inhibition

The use of 2-DG and the subsequent intracellular accumulation of 2-DG-6-P serve as a model for studying how cells develop resistance to metabolic inhibitors. Since many cancer cells rely heavily on glycolysis, they are particularly sensitive to 2-DG, but resistance can emerge. Understanding these resistance mechanisms is crucial for developing more effective metabolic therapies.

Studies in the yeast Saccharomyces cerevisiae, which shares metabolic similarities with cancer cells, have been particularly insightful. One primary mechanism of resistance involves the detoxification of 2-DG-6-P. Yeast cells can upregulate the expression of specific phosphatases, Dog1 and Dog2, which dephosphorylate the toxic 2-DG-6-P back into 2-DG, allowing the cell to survive. Overexpression of a similar human HAD phosphatase in HeLa cells also confers resistance.

Another resistance strategy involves the regulation of glucose transporters. In response to 2-DG, cells may trigger the endocytosis of their hexose (B10828440) transporters to limit further uptake of the toxic analog. However, mutations that stabilize these transporters at the plasma membrane can confer resistance, possibly by sustaining enough glucose import to cope with the metabolic blockade while also facilitating 2-DG export. Furthermore, research has identified that mutations leading to increased activity of the yeast 5'-AMP activated protein kinase (AMPK), Snf1, are often associated with 2-DG resistance.

Identification of 2-Deoxy-D-glucose-6-phosphate Phosphatases (e.g., Dog1, Dog2)

The intracellular accumulation of 2-Deoxy-D-glucose-6-phosphate (2-DG-6-P) serves as a critical metabolic probe, leading to the identification of specific phosphatases that can detoxify this metabolite. In the yeast Saccharomyces cerevisiae, two key enzymes, Dog1 and Dog2, have been identified as 2-deoxyglucose-6-phosphate phosphatases. nih.govnih.gov These enzymes belong to the haloacid dehalogenase (HAD) superfamily of hydrolases and are capable of dephosphorylating the non-natural substrate 2-DG-6-P back to 2-deoxy-D-glucose, thereby conferring resistance to its toxic effects. nih.govbiorxiv.org

The discovery of these phosphatases was facilitated by screening for genes that, when overexpressed, provided resistance to 2-deoxy-D-glucose (2-DG). biorxiv.org Research using a mass-spectrometry-based approach on the yeast proteome revealed that both Dog1 and Dog2 are induced upon cellular exposure to 2-DG. biorxiv.orgresearchgate.net Although they share a high degree of sequence identity (92%), Dog1 and Dog2 are functionally distinct, with Dog1 exhibiting higher catalytic activity towards 2-DG-6-P in vitro. nih.gov While 2-DG-6-P is their known non-natural substrate, their endogenous physiological substrate and complete biological role remain subjects of ongoing investigation. nih.govnih.gov The human orthologue of these yeast enzymes, HDHD1, has also been shown to possess 2-DG-6-P phosphatase activity, and its overexpression in human HeLa cells confers resistance to 2-DG, highlighting an evolutionarily conserved mechanism for managing this metabolic stressor. biorxiv.orgresearchgate.net

Table 1: Key 2-Deoxy-D-glucose-6-phosphate Phosphatases Identified in Preclinical Research

| Enzyme/Gene | Organism | Key Findings | References |

| Dog1 (DOGR1) | S. cerevisiae | Exhibits high catalytic activity for 2-DG-6-P; overexpression confers 2-DG resistance. | nih.govbiorxiv.org |